N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of Benzofuran-2-carbonyl Chloride: Reacting benzofuran with thionyl chloride to form benzofuran-2-carbonyl chloride.
Piperidine Derivative Formation: Reacting piperidine with formaldehyde and hydrogen chloride to form a piperidin-4-ylmethyl chloride.
Coupling Reaction: Coupling the benzofuran-2-carbonyl chloride with the piperidin-4-ylmethyl chloride in the presence of a base to form the intermediate.
Sulfonamide Formation: Reacting the intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Benzofuran-2-carboxylic acid.
Reduction: Benzofuran-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzofuran and piperidine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes, receptors, or ion channels. The benzofuran moiety might be involved in π-π stacking interactions, while the piperidine ring could engage in hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which can significantly alter its chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects and its ability to enhance the metabolic stability and lipophilicity of compounds.
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N2O4S/c23-22(24,25)17-5-7-18(8-6-17)32(29,30)26-14-15-9-11-27(12-10-15)21(28)20-13-16-3-1-2-4-19(16)31-20/h1-8,13,15,26H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIBIGIMAOFTTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.